6-(Furan-3-yl)-2-methylpyrimidin-4-ol
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis
Furan compounds have a ring structure composed of one oxygen atom and four carbon atoms . The specific molecular structure of “6-(Furan-3-yl)-2-methylpyrimidin-4-ol” would need to be determined through further analysis.Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can undergo reactions with alkynes and other unsaturated compounds to generate polysubstituted furans .Physical and Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely depending on their specific structures. Furan itself is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .Scientific Research Applications
Antibacterial and Antitubercular Activity
The synthesis of novel pyrimidines, including "6-(Furan-3-yl)-2-methylpyrimidin-4-ol" derivatives, has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria (A. M. A. Hamid & W. Shehta, 2018). Similarly, certain derivatives have been predicted and confirmed to display moderate anti-tubercular activity against Mycobacterium tuberculosis, indicating their potential as hits for further anti-tubercular agent development (A. V. Erkin et al., 2021).
HIV-1 Reverse Transcriptase Inhibition
Derivatives of "this compound" have also been investigated for their potential in treating HIV-1 infection by inhibiting the reverse transcriptase enzyme, a key step in the viral replication cycle. Some newly synthesized compounds have shown effective in vitro inhibitory activity (S. Mokale, D. Lokwani, & D. Shinde, 2014).
Anticancer Activity
The introduction of a "this compound" moiety into α-aminophosphonates has been explored to enhance anticancer activity. These compounds have been screened for their ability to inhibit the growth of cancer cell lines, demonstrating the potential therapeutic applications of these derivatives in oncology (Gajjala Raghavendra Reddy et al., 2020).
Structural and Theoretical Studies
Research into the structural aspects and theoretical calculations of pyrimidine derivatives, including those containing the "this compound" fragment, has provided insights into their molecular properties, stability, and reactivity. Studies involving X-ray diffraction, density functional theory, and non-linear optical properties highlight the importance of non-covalent interactions in determining the molecular structure and potential applications of these compounds (A. Ali et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(furan-3-yl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFSZOKWAXDXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264138 | |
Record name | 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1412954-37-0 | |
Record name | 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1412954-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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